

IMB-XH1: A Guide to Procurement and Application in Preclinical Research

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Compound of Interest

Compound Name: *IMB-XH1*

Cat. No.: *B1675954*

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This document provides a comprehensive overview of **IMB-XH1** for researchers, scientists, and drug development professionals. **IMB-XH1** is a small molecule inhibitor with dual activity against Myeloid Cell Leukemia-1 (Mcl-1) and New Delhi metallo- β -lactamase-1 (NDM-1). This guide details available suppliers, summarizes its known biological activities, and provides established experimental protocols for its application in a research setting.

Purchasing Information for IMB-XH1

For research purposes, **IMB-XH1** can be procured from various chemical suppliers. The following table summarizes the available information from prominent vendors. Researchers are advised to request certificates of analysis to ensure the purity and quality of the compound.

Supplier	CAS Number	Molecular Weight	Notes
MedChemExpress	292057-76-2	333.41	Listed as an inhibitor of Mcl-1 and NDM-1. [1]
Sigma-Aldrich (Merck)	292057-76-2	333.41	Product available for purchase.
Ambeed	292057-76-2	333.41	Listed as an Mcl-1 inhibitor. [2]
ChemScene	292057-76-2	333.41	Described as an Mcl-1 inhibitor. [3]
BLDpharm	292057-76-2	333.41	Available for purchase. [4]
KKL Med Inc.	292057-76-2	333.41	Described as an Mcl-1 and NDM-1 inhibitor.
TargetMol	292057-76-2	333.41	Listed as an Mcl-1 inhibitor. [5] [6]

Biological Activity and Mechanism of Action

IMB-XH1 has been identified as a dual-target inhibitor. Its primary characterized activity is against NDM-1, a metallo- β -lactamase that confers antibiotic resistance to bacteria.[\[7\]](#) Additionally, it is described by suppliers as an inhibitor of Mcl-1, an anti-apoptotic protein of the Bcl-2 family.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

Inhibition of New Delhi Metallo- β -lactamase-1 (NDM-1)

A study by Han et al. (2019) identified **IMB-XH1** as a novel, non-competitive inhibitor of NDM-1 through high-throughput screening.[\[7\]](#) The study demonstrated that **IMB-XH1** can sensitize NDM-1 expressing E. coli to β -lactam antibiotics. The inhibitory activity of **IMB-XH1** against various metallo- β -lactamases is summarized below.

Enzyme	IC ₅₀ (μM)
NDM-1	0.4637
IMP-4	3.980
ImiS	0.2287
L1	1.158

Data from MedChemExpress, referencing Han et al. (2019).[\[1\]](#)

Inhibition of Myeloid Cell Leukemia-1 (Mcl-1)

While widely listed as an Mcl-1 inhibitor by commercial suppliers, detailed peer-reviewed studies characterizing the mechanism of **IMB-XH1** against Mcl-1 and its downstream cellular effects are not readily available in the public domain. Mcl-1 is a key regulator of apoptosis, and its inhibition is a promising strategy in cancer therapy. The presumed mechanism of action of an Mcl-1 inhibitor would be to disrupt the binding of Mcl-1 with pro-apoptotic proteins like Bak and Bim, thereby freeing these proteins to induce mitochondrial outer membrane permeabilization and subsequent caspase activation, leading to apoptosis.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of **IMB-XH1**'s activity as an Mcl-1 inhibitor.

Cell Viability Assay

This protocol is designed to assess the effect of **IMB-XH1** on the viability of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., a line known to be dependent on Mcl-1)
- Complete cell culture medium
- **IMB-XH1** (dissolved in DMSO)

- 96-well plates
- MTT or resazurin-based cell viability assay kit
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of **IMB-XH1** in complete culture medium. A final DMSO concentration should be kept below 0.5%.
- Remove the overnight culture medium and add the medium containing different concentrations of **IMB-XH1**. Include a vehicle control (DMSO only).
- Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
- Add the cell viability reagent (e.g., MTT or resazurin) to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for color development.
- Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.
- Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis for Apoptosis Markers

This protocol can be used to detect changes in the levels of key apoptosis-related proteins following treatment with **IMB-XH1**.

Materials:

- Cancer cell line
- Complete cell culture medium

- **IMB-XH1**
- 6-well plates
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer apparatus and membranes (e.g., PVDF)
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Mcl-1, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bax, anti-Bak, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

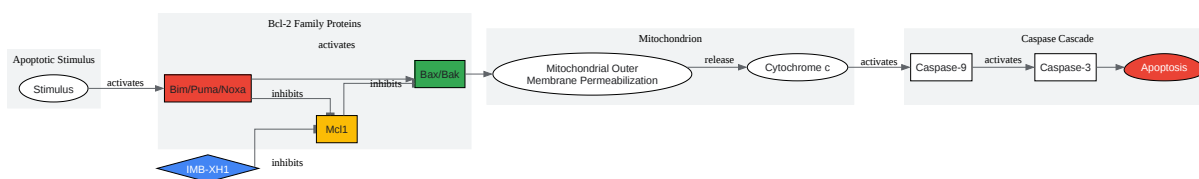
Procedure:

- Seed cells in 6-well plates and allow them to adhere.
- Treat cells with various concentrations of **IMB-XH1** for a specified time.
- Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.

- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Visualize the protein bands using an imaging system.

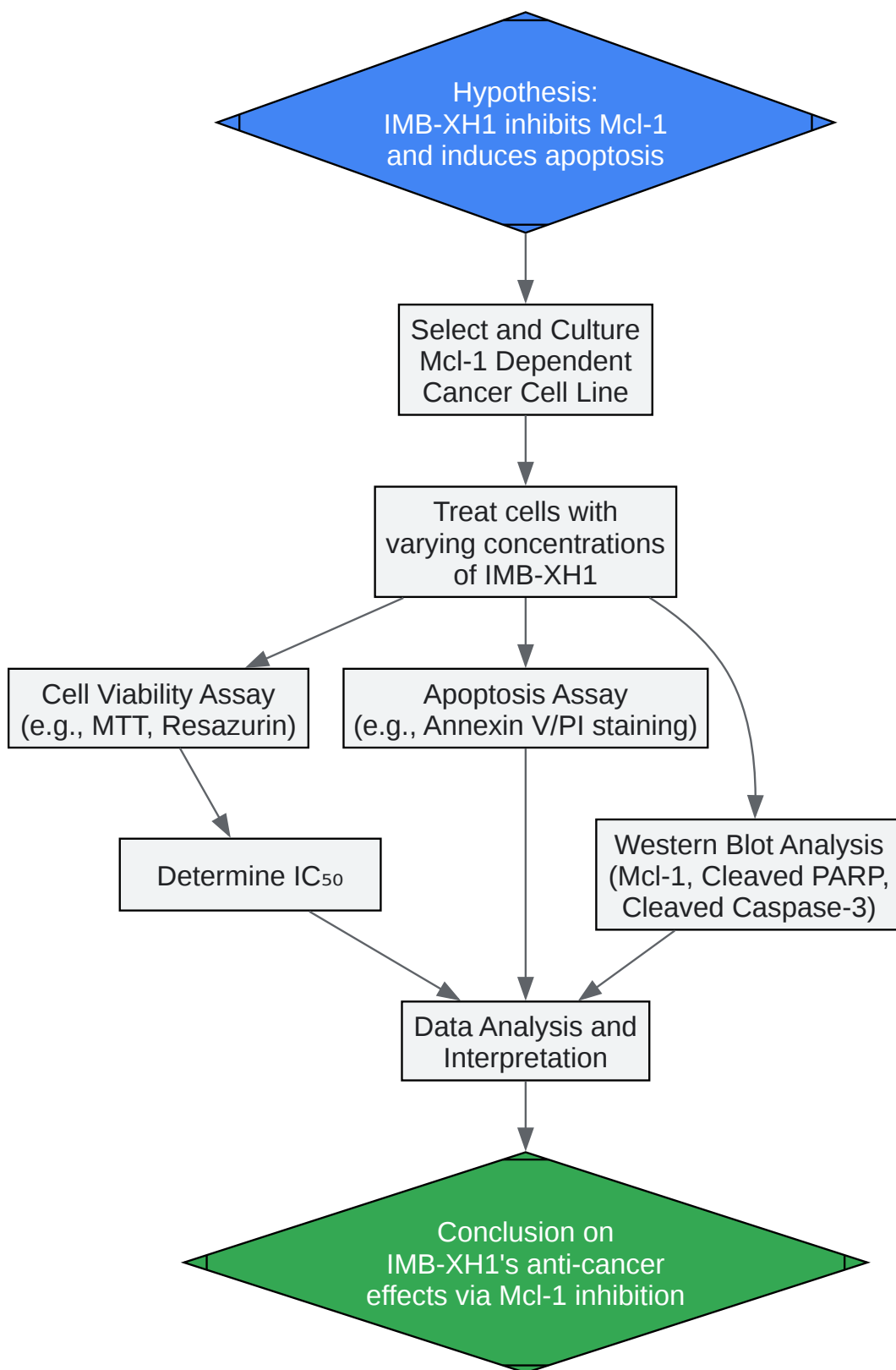
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the theoretical signaling pathway of Mcl-1 inhibition and a general experimental workflow for investigating the effects of **IMB-XH1**.



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Caption: Proposed signaling pathway of apoptosis induction via Mcl-1 inhibition by **IMB-XH1**.



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Caption: General experimental workflow for characterizing the Mcl-1 inhibitory activity of **IMB-XH1**.

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